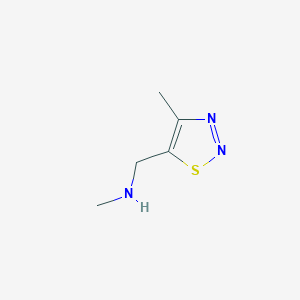

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Beschreibung

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (CAS 1060817-72-2) is a heterocyclic amine featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and an N-methylmethanamine group at position 4. Its molecular formula is C5H9N3S, with a molecular weight of 143.21 g/mol and a polar surface area (PSA) of 66.05 Ų . The compound is structurally characterized by its sulfur-containing thiadiazole ring, which confers unique electronic properties and reactivity.

Eigenschaften

IUPAC Name |

N-methyl-1-(4-methylthiadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-4-5(3-6-2)9-8-7-4/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLGXALTUJAMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649336 | |

| Record name | N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-72-2 | |

| Record name | N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction is carried out in absolute ethanol in the presence of triethylamine, leading to the formation of the desired thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds, including this compound, demonstrate notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For instance:

- Study Findings : Thiadiazole derivatives were found to exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Antiviral Properties

Thiadiazole compounds have been reported to possess antiviral activities. Specifically:

- Case Study : A derivative exhibited efficacy against influenza viruses and HIV, suggesting potential for development into antiviral therapies .

Anticancer Potential

The compound shows promise in anticancer research:

- Mechanism : It is believed that the thiadiazole moiety contributes to apoptosis in cancer cells through various pathways .

Agricultural Applications

This compound has also been explored for its potential in agriculture:

Plant Protection

Research indicates that thiadiazole derivatives can enhance plant resistance to pathogens:

- Findings : Compounds have been shown to exhibit protective effects against viral infections in crops, improving yield and health .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical transformations that allow for the modification of the thiadiazole ring:

Synthesis Overview

- Starting Materials : The synthesis typically begins with readily available thiadiazole precursors.

- Reactions : Key reactions include nucleophilic substitutions and condensation reactions that lead to the formation of the target compound.

Structure-Activity Relationship

Understanding the SAR is critical for optimizing the biological activity of thiadiazole derivatives:

| Structural Feature | Activity Impact |

|---|---|

| Methyl group on nitrogen | Enhances solubility and bioavailability |

| Substituents on thiadiazole ring | Modulate antimicrobial potency |

Wirkmechanismus

The mechanism of action of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with essential enzymes . In the case of anticonvulsant activity, it may modulate neurotransmitter release or receptor activity in the brain .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table highlights key differences between the target compound and its structural analogs:

*Estimated based on structural analogs.

Key Observations:

- Core Heterocycle : Replacement of the 1,2,3-thiadiazole with a 1,3-thiazole (e.g., 644950-37-8) reduces the number of nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .

- Ethyl substitution (EN300-28263394) increases steric bulk and lipophilicity compared to methyl analogs, which may influence binding to hydrophobic pockets in biological targets .

Biologische Aktivität

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a chemical compound belonging to the thiadiazole family, characterized by its unique structure and diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHNS

- Molecular Weight : 143.21 g/mol

- CAS Number : 1060817-72-2

The compound features a thiadiazole ring with a methyl group attached to the nitrogen atom of the methanamine group. This structural configuration is crucial for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities that have been the subject of various studies:

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines. Notably, it has shown activity against human prostate tumor cell lines (PC3), suggesting potential applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Replication Disruption : Similar to other 1,3,4-thiadiazole derivatives, this compound may interfere with DNA replication processes in both bacterial and cancer cells.

- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activity through hydrogen bonding and hydrophobic interactions. This can alter enzyme conformation and functionality.

- Cell Signaling Modulation : this compound can affect cellular signaling pathways by modulating key molecules such as kinases and phosphatases.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves refluxing (4-methyl-1,2,3-thiadiazol-5-yl)methylamine with methylating agents (e.g., methyl iodide) in anhydrous ethanol. Triethylamine is often added to neutralize acids, and the reaction is monitored via TLC. Purification is achieved using column chromatography with ethyl acetate/petroleum ether gradients. Optimization includes controlling reaction time (3–6 hours) and stoichiometric ratios (1:1.2 amine-to-methylating agent) to minimize byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm methyl group integration (δ ~2.3–2.5 ppm for N-methyl) and thiadiazole ring protons (δ ~7.1–8.0 ppm).

- Mass Spectrometry (HRMS) : For molecular ion verification (C₆H₁₀N₃S, [M+H]+ = 156.0695).

- FT-IR : To identify N-H stretches (~3300 cm⁻¹) and thiadiazole ring vibrations (~1600 cm⁻¹). X-ray crystallography may resolve ambiguities in stereoelectronic effects .

Q. What are the key solubility and stability parameters for handling this compound in experimental settings?

The compound is hygroscopic and soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability tests indicate degradation under UV light (>48 hours exposure) and acidic conditions (pH < 3). Store at 2–8°C in amber vials under nitrogen to prevent oxidation. Use anhydrous solvents for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thiadiazole derivatives across different studies?

Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or structural analogs with minor substitutions. To address this:

- Conduct dose-response curves (IC₅₀/EC₅₀ comparisons) across multiple models (e.g., bacterial vs. mammalian cells).

- Use computational SAR models to isolate electronic effects of the 4-methyl group on bioactivity.

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) .

Q. How does the electronic configuration of the 1,2,3-thiadiazole ring influence reactivity in nucleophilic substitutions?

The thiadiazole’s electron-deficient aromatic system directs electrophilic attacks to the 5-position. Density functional theory (DFT) calculations show that the 4-methyl group enhances ring stability via hyperconjugation, reducing reactivity toward strong nucleophiles (e.g., Grignard reagents). Substituent effects can be quantified using Hammett σ constants or Fukui indices .

Q. What computational methods predict binding affinity with bacterial riboswitches or enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are effective. For example:

- Dock the compound against the TPP riboswitch (PDB: 2CKY) to assess hydrogen bonding with conserved adenine residues.

- Calculate binding free energies (MM/PBSA) to compare with known inhibitors like pyrithiamine.

- Validate predictions using isothermal titration calorimetry (ITC) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.